molecular formula C18H19N3O4S B11147734 4-methyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

4-methyl-2-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

Cat. No.: B11147734
M. Wt: 373.4 g/mol
InChI Key: HJEROEYCXJNKQV-UHFFFAOYSA-N
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Description

This compound is a fascinating fusion of heterocyclic rings and functional groups. Let’s break it down:

    Thiazole Ring: The core structure features a thiazole ring, which contains sulfur and nitrogen atoms. Thiazoles are known for their diverse biological activities.

    Pyrrole Ring: Attached to the thiazole, we find a pyrrole ring—a five-membered ring containing nitrogen. Pyrroles are essential in natural products and pharmaceuticals.

    Carboxamide Group: The carboxamide group (CONH₂) contributes to the compound’s polarity and potential for hydrogen bonding.

    Trimethoxyphenyl Substituent: The trimethoxyphenyl group adds aromaticity and influences the compound’s properties.

Preparation Methods

Unfortunately, specific synthetic routes for this compound are scarce in the literature. researchers often employ multistep syntheses involving cyclization reactions to form the thiazole and pyrrole rings. Industrial production methods remain proprietary.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation reactions, potentially affecting its biological activity.

    Reduction: Reduction reactions could modify the trimethoxyphenyl group or the carboxamide functionality.

    Substitution: Substituents on the aromatic ring may undergo electrophilic or nucleophilic substitution.

    Common Reagents: Reagents like strong acids, bases, and oxidizing agents play crucial roles.

    Major Products: These reactions yield derivatives with altered functional groups or ring structures.

Scientific Research Applications

    Medicine: Investigate its potential as an anticancer agent or antimicrobial compound.

    Chemistry: Explore its reactivity in organic synthesis.

    Biology: Assess its impact on cellular processes or enzyme inhibition.

    Industry: Consider applications in materials science or drug development.

Mechanism of Action

    Molecular Targets: Identify cellular receptors or enzymes affected by the compound.

    Pathways: Investigate signaling pathways influenced by its interactions.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, we can explore related structures in the thiazole and pyrrole families. Researchers often compare these compounds to understand their unique features.

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H19N3O4S/c1-11-16(26-18(19-11)21-7-5-6-8-21)17(22)20-12-9-13(23-2)15(25-4)14(10-12)24-3/h5-10H,1-4H3,(H,20,22)

InChI Key

HJEROEYCXJNKQV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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